(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol
CAS No.:
Cat. No.: VC17256339
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3 |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | (1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |
| Standard InChI | InChI=1S/C7H13NO3/c9-4-1-5-7(11)6(10)3-8(5)2-4/h4-7,9-11H,1-3H2/t4-,5-,6-,7-/m1/s1 |
| Standard InChI Key | XJDUYDXRNMJERX-DBRKOABJSA-N |
| Isomeric SMILES | C1[C@H](CN2[C@H]1[C@H]([C@@H](C2)O)O)O |
| Canonical SMILES | C1C(CN2C1C(C(C2)O)O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyrrolizidine core (two fused pyrrolidine rings) with hydroxyl groups at positions 1, 2, and 6. The stereochemistry—defined as (1R,2R,6R,7aR)—is critical for its biological activity and intermolecular interactions. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | (1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |
| Canonical SMILES | C1C(CN2C1C(C(C2)O)O)O |
| Stereochemical Centers | 4 (1R, 2R, 6R, 7aR) |
The Standard InChIKey (XJDUYDXRNMJERX-DBRKOABJSA-N) confirms its unique stereochemical identity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data for related pyrrolizidine derivatives reveal distinct proton environments. For example, in the analogous compound (1R,2R,7aR)-hexahydro-1H-pyrrolizine-1,2-diol, protons adjacent to hydroxyl groups resonate at δ 3.5–4.5 ppm, while the pyrrolizidine backbone protons appear at δ 1.5–2.5 ppm . High-resolution mass spectrometry (HRMS) of the triol derivative would likely show a molecular ion peak at m/z 159.18 (M⁺).
Synthesis and Preparation
Stereoselective Synthesis Strategies
The synthesis of (1R,2R,6R,7aR)-hexahydro-1H-pyrrolizine-1,2,6-triol often begins with carbohydrate precursors. A notable approach involves L-xylose as a chiral starting material, leveraging its inherent stereochemistry to guide the formation of the pyrrolizidine core . Key steps include:
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Petasis Borono-Mannich Reaction: Combines L-xylose, allylamine, and styrene boronic acid to form a tetrol intermediate .
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Epoxide Ring-Opening: Regioselective opening of an epoxide intermediate (e.g., compound 6 in Scheme 2 of ) with nucleophiles like NaHSO₄ or LiAlH₄ introduces hydroxyl groups at specific positions .
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Deprotection and Purification: Final steps involve removing protecting groups (e.g., tert-butyldimethylsilyl ethers) and purifying the product via ion-exchange chromatography .
Challenges in Synthesis
Steric hindrance from substituents (e.g., 3-α-CH₂OTBS groups) can slow epoxide ring-opening reactions, necessitating prolonged heating (e.g., 7 days at 50°C) . Competing hydrolysis of protecting groups further complicates purification, often requiring multi-step chromatographic separations .
Biological Activity and Glycosidase Inhibition
Mechanism of Glycosidase Inhibition
Polyhydroxylated pyrrolizidines mimic monosaccharide transition states, binding to enzyme active sites. The triol’s hydroxyl groups form hydrogen bonds with catalytic residues, while the bicyclic structure provides rigidity. For example:
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Uniflorine A (6-epi-casuarine), a structural analog, inhibits α-glucosidase with an IC₅₀ of 0.5 µM .
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Casuarine derivatives show selectivity toward β-glucosidases over α-mannosidases due to stereochemical differences .
Comparative Activity Data
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| (1R,2R,6R,7aR)-Triol | α-Glucosidase | 2.1 | |
| 3-epi-Casuarine | β-Glucosidase | 1.8 | |
| 7-epi-Australine | α-Mannosidase | 12.4 |
The triol’s moderate activity suggests potential for optimization via hydroxyl group functionalization .
Research Frontiers and Applications
Synthetic Biology and Enzyme Engineering
Recent advances in enzymatic cascades (e.g., transaminases, epoxide hydrolases) could streamline triol synthesis. Immobilized enzymes may enhance stereoselectivity and yield, addressing current synthetic challenges .
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